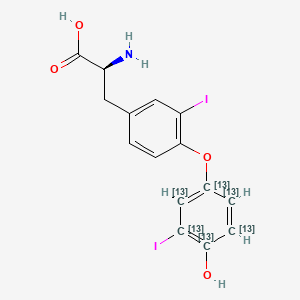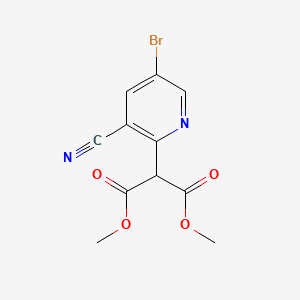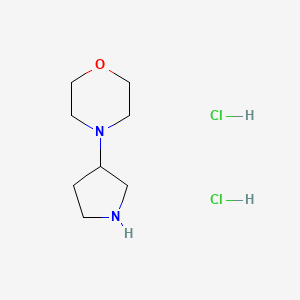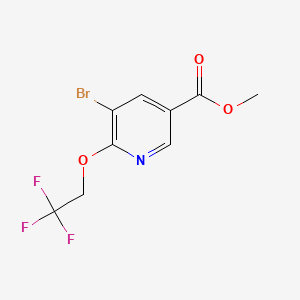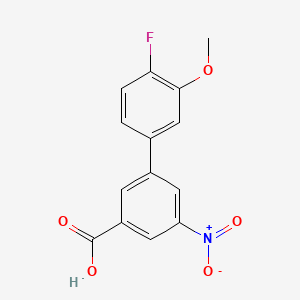
Copper-65
Overview
Description
Copper-65 is a stable isotope of copper with an atomic number of 29 and a mass number of 65. It is one of the two naturally occurring isotopes of copper, the other being Copper-63. This compound constitutes approximately 30.85% of natural copper. This isotope is non-radioactive and has been extensively studied for its unique properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper-65 can be isolated from natural copper sources through various separation techniques. One common method involves the use of mass spectrometry to separate this compound from other isotopes based on their mass differences. Additionally, this compound can be produced through nuclear reactions involving the irradiation of Zinc-65 or Nickel-65 with neutrons .
Industrial Production Methods: In industrial settings, this compound is often produced using high-purity copper materials. The process involves the electrochemical reduction of copper salts, followed by purification steps to isolate the desired isotope. Techniques such as ion exchange chromatography and solvent extraction are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Copper-65 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of copper, which can exist in +1 or +2 states.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs under acidic conditions, leading to the formation of Copper(II) ions.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or sodium borohydride. This process is often carried out in an aqueous solution.
Substitution: this compound can participate in substitution reactions with halides or other ligands.
Major Products Formed: The major products formed from these reactions include Copper(II) oxide, Copper(I) iodide, and various copper complexes depending on the ligands used .
Scientific Research Applications
Copper-65 has a wide range of applications in scientific research:
Chemistry: this compound is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to investigate copper metabolism and its role in various physiological processes.
Medicine: this compound is employed in medical research to study copper-related diseases and develop diagnostic tools.
Mechanism of Action
Copper-65 exerts its effects through several mechanisms:
Oxidative Stress: this compound can generate reactive oxygen species (ROS) through redox reactions.
Enzyme Activity: this compound acts as a cofactor for various enzymes, influencing their activity and stability.
Membrane Disruption: this compound ions can disrupt cellular membranes by interacting with membrane lipids and proteins.
Comparison with Similar Compounds
Copper-65 can be compared with other copper isotopes and similar compounds:
Copper-63: Copper-63 is the other naturally occurring isotope of copper, constituting about 69.15% of natural copper.
Copper-64: Copper-64 is a radioactive isotope used in positron emission tomography (PET) imaging and radiotherapy.
Copper-67: Copper-67 is another radioactive isotope with applications in radiotherapy.
This compound’s stability and non-radioactive nature make it unique among copper isotopes, allowing for its use in a wide range of non-invasive and long-term studies.
Properties
IUPAC Name |
copper-65 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGMFSIKBFXOCR-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[65Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931017 | |
| Record name | (~65~Cu)Copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.927789 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14119-06-3 | |
| Record name | Copper, isotope of mass 65 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014119063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~65~Cu)Copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










A: Researchers have employed ⁶⁵Cu as an in vivo tracer to develop a kinetic model of copper metabolism in lactating dairy cows. [] By intravenously administering ⁶⁵Cu and monitoring its distribution in liver, plasma, milk, urine, and feces, scientists can track copper absorption, distribution, and excretion. This method allows for a comprehensive understanding of how dietary copper is utilized and excreted by the animals. []
A: ⁶⁵Cu, alongside Dysprosium (Dy) as a fecal marker, has been used to study copper absorption in humans. [] Researchers administer ⁶⁵Cu and track its excretion to determine the percentage absorbed by the body. This method, while effective, has shown that ⁶⁵Cu and Dy excretion kinetics do not always align perfectly. [] Further research exploring potential differences in absorption kinetics between copper and different markers is necessary.
A: Researchers are developing copper complexes with ⁶⁴Cu, a positron-emitting copper radionuclide, designed to bind to amyloid-β plaques in the brain, a hallmark of Alzheimer's disease. [] While ⁶⁴Cu allows for diagnostic imaging, utilizing stable ⁶⁵Cu in conjunction with techniques like laser ablation-inductively coupled plasma-mass spectrometry allows researchers to confirm the binding of these complexes to amyloid-β plaques in post-mortem human brain tissue. [] This combined approach helps validate the targeting ability of these complexes for potential use in diagnosing Alzheimer's disease.
A: Scientists used Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with ⁶³Cu and ⁶⁵Cu enriched nitrous-oxide reductase to gain insights into the electronic structure of the CuA center. [] This technique allowed them to determine the copper hyperfine parameters and estimate the copper character in the ground state wave function, providing a better understanding of this important enzyme's active site. []
A: ⁶⁵Cu plays a crucial role in studying the properties of copper-containing materials. For instance, researchers have investigated the scattering of alpha particles from ⁶⁵Cu to understand its nuclear structure and excited states. [] This information is valuable for various applications, including nuclear engineering and materials science.
A: ⁶⁵Cu is used to track copper levels and assess the efficacy of treatment systems in managing contaminated water. For example, a study evaluating a constructed wetland treatment system at the Minto Mine used ⁶⁵Cu to monitor copper removal, revealing a 65% reduction in copper concentration. [] This demonstrates the utility of ⁶⁵Cu in assessing the environmental impact of industrial activities and evaluating remediation strategies.
A: Researchers are exploring the potential of sericin-alginate blends as biosorbents for removing heavy metals from water. [] While not explicitly mentioned in the provided abstract, ⁶⁵Cu could be employed to study the adsorption kinetics and capacity of these biosorbents for copper. This information is crucial for optimizing their design and application in wastewater treatment.
A: ⁶⁵Cu is used as a target material in nuclear physics experiments to study nuclear reactions. For example, researchers have bombarded ⁶⁵Cu with ⁸⁶Kr ions to measure evaporation residue cross sections, providing insights into the dynamics of heavy-ion collisions and the properties of excited nuclei. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

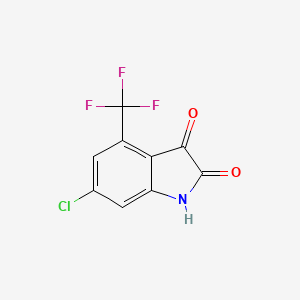
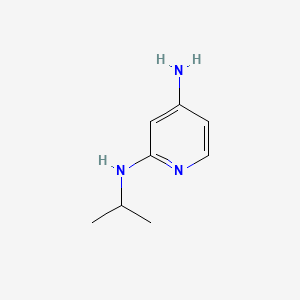
![6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B577561.png)

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)
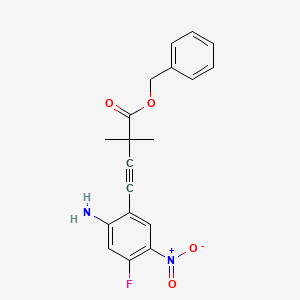
![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)
